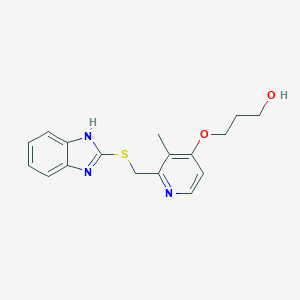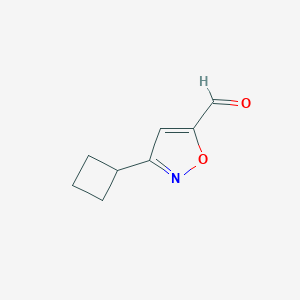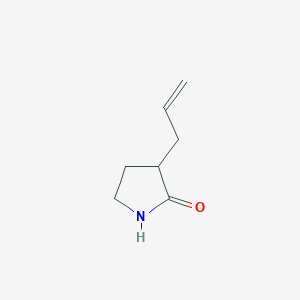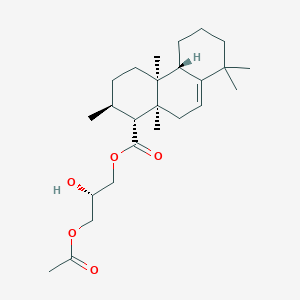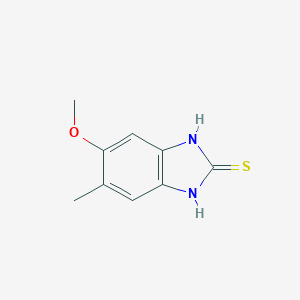
5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione, also known as MM-BIT, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. MM-BIT is a member of the benzimidazole family, which has been shown to possess various biological activities.
Mechanism Of Action
The mechanism of action of 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione is not fully understood. However, it has been suggested that 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione may exert its biological activities through the inhibition of certain enzymes and proteins. For example, 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical And Physiological Effects
5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione can reduce the size of tumors in mice and decrease the production of inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One advantage of using 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione in lab experiments is its relatively simple synthesis method. Additionally, 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione has been shown to possess various biological activities, making it a useful compound for studying the mechanisms of certain diseases and biological processes. However, one limitation of using 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione.
Future Directions
There are several future directions for 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione research. One possible direction is to further investigate its anti-cancer properties and potential use as a chemotherapeutic agent. Another direction is to study the mechanism of action of 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione in more detail. Additionally, 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione could be studied for its potential use in other fields, such as material science and agriculture.
Synthesis Methods
5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione can be synthesized through a multi-step process involving the reaction of various reagents. One of the most common methods for synthesizing 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione involves the reaction of 2-mercaptobenzimidazole with methyl iodide in the presence of a base. The resulting product is then treated with sodium methoxide to yield 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione.
Scientific Research Applications
5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione has been shown to possess anti-inflammatory and anti-cancer properties. In agriculture, 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione has been used as a fungicide and insecticide. In material science, 5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione has been used as a corrosion inhibitor.
properties
CAS RN |
113210-05-2 |
|---|---|
Product Name |
5-Methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione |
Molecular Formula |
C9H10N2OS |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
5-methoxy-6-methyl-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H10N2OS/c1-5-3-6-7(4-8(5)12-2)11-9(13)10-6/h3-4H,1-2H3,(H2,10,11,13) |
InChI Key |
YITDKLKBJMPFGO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1OC)NC(=S)N2 |
Canonical SMILES |
CC1=CC2=C(C=C1OC)NC(=S)N2 |
synonyms |
2H-Benzimidazole-2-thione,1,3-dihydro-5-methoxy-6-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



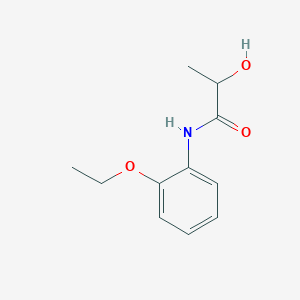
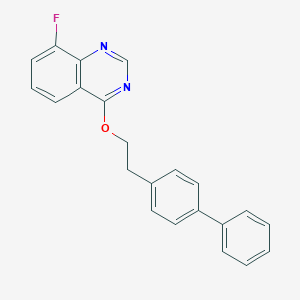
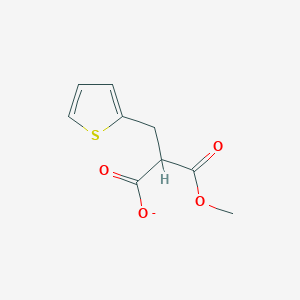
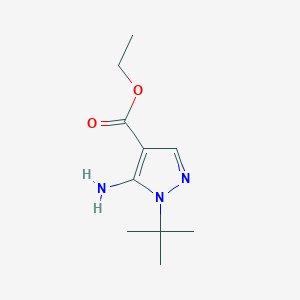
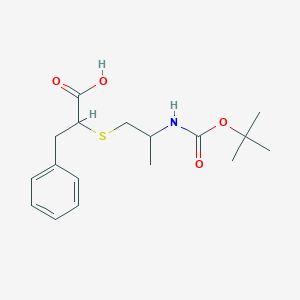
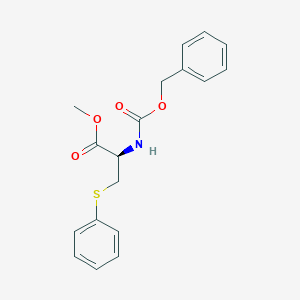
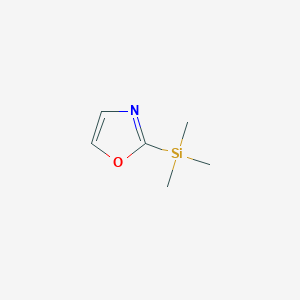
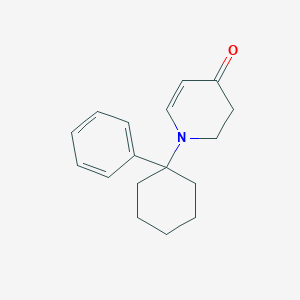
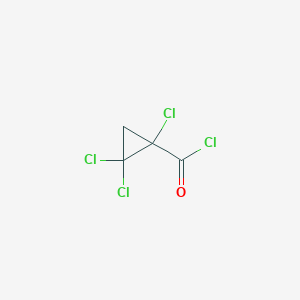
![[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B54684.png)
